4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C18H19F3N4O2 and its molecular weight is 380.371. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Biological Activity
Research into derivatives and structurally similar compounds to 4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine has led to the development of a variety of novel heterocyclic compounds with potential biological activities. For instance, the synthesis of novel heterocyclic compounds from visnagenone and khellinone derivatives has resulted in substances with significant anti-inflammatory and analgesic properties, highlighting the potential of these compounds in the development of new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antitumor and Antiproliferative Activities
Compounds related to this compound have been synthesized and evaluated for their antitumor activities. For example, derivatives containing the benzothiazole moiety have shown moderate to strong antitumor activities against several cancer cell lines, indicating their potential as high-efficiency antitumor drugs (Erdong Li et al., 2020). Similarly, derivatives with a pyrido[1,2-a]pyrimidin-4-one structure have demonstrated antiproliferative activity against human cancer cell lines, suggesting their utility as potential anticancer agents (L. Mallesha et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Similar compounds have shown affinity towards alpha1-adrenergic receptors, indicating that they may interact with these receptors . The interaction with these receptors often leads to changes in cellular signaling pathways .
Biochemical Pathways
Alpha1-adrenergic receptors, which similar compounds target, are involved in numerous biochemical pathways, including those related to cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
Similar compounds have been subjected to adme calculations, which help identify promising lead compounds .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-22-15(18(19,20)21)11-16(23-12)24-7-9-25(10-8-24)17(26)13-5-3-4-6-14(13)27-2/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWSEQJKWQLAAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.